molecular formula C11H14O5 B2412884 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone CAS No. 22248-14-2

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone

Cat. No. B2412884
CAS RN: 22248-14-2
M. Wt: 226.228
InChI Key: MLYYVUJNBLMMPE-UHFFFAOYSA-N
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Patent
US08138165B2

Procedure details

Boron trifluride etherate (13.0 mL) was added dropwise to a solution of 3,4,5-tri-methoxyphenyl acetate 4 (6.78 g, 30 mmol) in glacial acetic acid (10 mL). The mixture was stirred at 70° C. for 2 h. Then the mixture was poured onto crushed ice (80 g). The light brown oil was separated and distilled under reduced pressure to furnish light yellow oil (5.56 g, 82%); 1H NMR (CDCl3, 200 M Hz) δ 13.42 (br s, 1H), 6.23 (s, 3H), 3.82 (s, 3H), 3.99 (s, 3H), 3.88 (s, 3H), 3.79 (s, 3H), 2.65 (s, 3H); 13C NMR (CDCl3, 50 M Hz) δ 203.3 (s), 161.8 (s), 160.0 (s), 155.2 (s), 134.7 (s), 108.4 (s), 96.0 (d), 60.9 (q, 2C), 56.0 (q), 31.8 (q).
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
6.78 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Yield
82%

Identifiers

REACTION_CXSMILES
B(F)(F)F.[CH3:5][CH2:6][O:7]CC.C([O:13][C:14]1[CH:19]=[C:18]([O:20][CH3:21])[C:17]([O:22][CH3:23])=[C:16]([O:24][CH3:25])[CH:15]=1)(=O)C>C(O)(=O)C>[OH:13][C:14]1[C:15]([C:6](=[O:7])[CH3:5])=[C:16]([O:24][CH3:25])[C:17]([O:22][CH3:23])=[C:18]([O:20][CH3:21])[CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
6.78 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=C(C(=C1)OC)OC)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice
Quantity
80 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then the mixture was poured
CUSTOM
Type
CUSTOM
Details
The light brown oil was separated
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=CC(=C(C(=C1C(C)=O)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.56 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.